molecular formula C17H20ClN3O3 B2864250 5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide CAS No. 1111601-33-2

5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide

Cat. No. B2864250
M. Wt: 349.82
InChI Key: OMMZLWKNOMTVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide, also known as CNOB, is a chemical compound that has been extensively studied for its potential use in scientific research.

Scientific Research Applications

Pharmacokinetic Studies

Research focused on the synthesis of related compounds, such as (S)-N-(endo -8-methyl-8-azabicyclo[3.2.1] oct-3α-yl)-4-amino-5-chloro-2-(1-methyl-2-butynyloxy)[carbonyl-14C]benzamide monohydrochloride, aimed at studying pharmacokinetic profiles. These compounds, which share structural similarities with 5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide, have shown potent antagonist and agonist activities towards specific serotonin receptors, indicating their relevance in neurological and gastrointestinal research (Hoshino et al., 1997).

Antiproliferative and Anticancer Activities

Studies on related benzamides have explored their design, synthesis, and antiproliferative activities, particularly as potential sigma-1 receptor agonists for cancer treatment. These compounds demonstrated significant cytotoxic activities against cancer cell lines, including breast and liver cancers, highlighting their potential for anti-cancer therapies (Youssef et al., 2020).

Anti-Tubercular Potential

Research on compounds such as 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide has investigated their anti-tubercular efficacy. These studies revealed promising activity against Mycobacterium tuberculosis, with specific derivatives showing significant inhibition at low concentrations, thus indicating potential applications in tuberculosis treatment (Nimbalkar et al., 2018).

properties

IUPAC Name

5-chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-12-5-6-14(13(9-12)16(20)23)24-10-15(22)21-17(11-19)7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMZLWKNOMTVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-{[(1-cyanocycloheptyl)carbamoyl]methoxy}benzamide

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